

Technical Guide: Synthesis of Barium Iodide Dihydrate from Barium Carbonate

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Compound of Interest		
Compound Name:	Barium iodide dihydrate	
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This guide provides a comprehensive overview of the synthesis of **barium iodide dihydrate** (BaI₂·2H₂O) from barium carbonate (BaCO₃). The primary method detailed is the neutralization reaction with hydriodic acid, a common and effective laboratory-scale synthesis. This document includes the reaction mechanism, a detailed experimental protocol, quantitative data for the involved substances, and a visual representation of the synthesis workflow.

Introduction and Chemical Principles

Barium iodide is an inorganic compound that exists in both anhydrous (BaI₂) and hydrated forms, most commonly as the dihydrate (BaI₂·2H₂O).[1] The dihydrate form is a white, crystalline solid soluble in water, ethanol, and acetone.[1][2] It serves as a precursor in the synthesis of other iodide compounds and organobarium compounds.[3][4][5]

The synthesis from barium carbonate is an acid-base neutralization reaction. Barium carbonate, a salt of a weak acid (carbonic acid), reacts with a strong acid, hydriodic acid (HI), to produce a soluble salt (barium iodide), water, and carbon dioxide gas.[6][7][8] The resulting aqueous barium iodide solution is then concentrated to crystallize the dihydrate form.

Balanced Chemical Equation:

 $BaCO_3(s) + 2HI(aq) \rightarrow BaI_2(aq) + H_2O(I) + CO_2(g)$



Upon crystallization from the aqueous solution, the dihydrate is formed:

 $Bal_2(aq) + 2H_2O(l) \rightarrow Bal_2 \cdot 2H_2O(s)$

Experimental Protocol

This protocol outlines the laboratory procedure for synthesizing **barium iodide dihydrate**.

- 2.1 Materials and Reagents:
- Barium Carbonate (BaCO₃)
- Hydriodic Acid (HI), aqueous solution (typically 47-57%)
- Deionized Water
- Activated Carbon (optional, for decolorization)
- Standard laboratory glassware (beaker, Erlenmeyer flask, graduated cylinders)
- · Magnetic stirrer and stir bar
- Heating mantle or hot plate
- pH indicator paper
- Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
- Crystallizing dish
- Desiccator
- 2.2 Procedure:
- Reactant Preparation:
 - Weigh a precise amount of barium carbonate powder and place it into a large beaker.
 - Add a sufficient amount of deionized water to create a slurry that can be stirred effectively.



 Calculate the stoichiometric amount of hydriodic acid required to fully react with the barium carbonate based on the 2:1 molar ratio from the balanced equation. It is advisable to use a slight excess of barium carbonate to ensure all the strong acid is consumed.

Reaction:

- Place the beaker with the barium carbonate slurry on a magnetic stirrer.
- Slowly and carefully add the calculated volume of hydriodic acid to the slurry dropwise using a dropping funnel or pipette. The addition must be slow to control the effervescence of carbon dioxide gas and prevent frothing over.
- Continue stirring the mixture. The reaction can be gently heated to facilitate completion.
- Periodically check the pH of the solution. The reaction is complete when the solution is neutral to slightly alkaline (pH 7-8), indicating that all the hydriodic acid has been neutralized.[5]

Purification of Solution:

- If the resulting barium iodide solution is colored (often due to trace iodine impurities), add
 a small amount of activated carbon to the solution.[5]
- Heat the solution gently and stir for 15-20 minutes to allow the activated carbon to adsorb impurities.[5]
- Filter the hot solution using gravity or vacuum filtration to remove the activated carbon and any unreacted barium carbonate. The resulting filtrate should be a clear, colorless solution of barium iodide.

Crystallization and Isolation:

- Transfer the clear filtrate to a crystallizing dish.
- Concentrate the solution by gentle heating to evaporate some of the water. Do not boil vigorously.



- Allow the concentrated solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of barium iodide dihydrate.
- Collect the white crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

• Drying:

 Dry the collected crystals. Barium iodide dihydrate loses one water molecule at approximately 98.9°C and the second at 539°C.[9] Therefore, drying should be conducted under mild conditions, for instance, in a desiccator or a vacuum oven at a temperature well below 90°C.[5]

2.3 Safety Precautions:

- All soluble barium salts, including barium carbonate and barium iodide, are toxic.[1] Handle
 with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid
 inhalation of dust or contact with skin.
- Hydriodic acid is a strong, corrosive acid. Handle in a fume hood and wear acid-resistant gloves.
- The reaction produces carbon dioxide gas, which can displace oxygen in enclosed spaces. Ensure adequate ventilation.

Quantitative Data

The properties of the reactants and the final product are summarized below for reference.

Table 1: Properties of Reactants



Compound	Formula	Molar Mass (g/mol)	Appearance
Barium Carbonate	BaCO₃	197.34	White powder
Hydriodic Acid	НІ	127.91	Colorless aqueous solution

Table 2: Physical and Chemical Properties of Barium Iodide Dihydrate

Property	Value
Chemical Formula	Bal ₂ ·2H ₂ O[9]
Molar Mass	427.17 g/mol [2][10]
Appearance	White to off-white crystalline solid[9]
Density	~4.916 g/cm ³ [9]
Solubility in Water	166.7 g / 100 mL at 0°C[9]
Thermal Behavior	Dehydrates in stages upon heating.[9] Loses one H ₂ O at ~98.9°C, becomes fully anhydrous at 539°C, and decomposes at ~740°C.[9]
pH of Aqueous Solution	Neutral (pH 7)[9]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **barium iodide dihydrate** from barium carbonate.



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